

Application Note: In Vivo Metabolic Flux Analysis Using L-Alanine-[2,3-13C2]

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Compound of Interest

Compound Name: *L-Alanine-13C2*

Cat. No.: *B12057108*

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Introduction & Strategic Rationale

The Role of Alanine in Immunometabolism and Oncology

Alanine is not merely a protein building block; it is a critical inter-organ carbon shuttle.[1] In the Cahill Cycle (glucose-alanine cycle), alanine transports carbon and nitrogen from skeletal muscle to the liver, supporting gluconeogenesis during fasting.[1] In oncology, alanine secretion by pancreatic stellate cells fuels the TCA cycle of cancer cells in the hypoxic tumor microenvironment (TME).

Why L-Alanine-[2,3-13C2]?

While [U-13C3]-Alanine is common, L-Alanine-[2,3-13C2] offers a distinct advantage in resolving the bifurcation of pyruvate metabolism.

- **Specificity:** It allows precise discrimination between Pyruvate Dehydrogenase (PDH) flux (oxidative) and Pyruvate Carboxylase (PC) flux (anaplerotic).
- **Carbon Fate:**

- Via PDH: The C1 carboxyl group is lost as CO₂. The remaining [1,2-¹³C₂]-Acetyl-CoA enters the TCA cycle, labeling Citrate M+2.
- Via PC: The entire 3-carbon skeleton is conserved, creating [2,3-¹³C₂]-Oxaloacetate (or isotopomers depending on randomization), which condenses to form Citrate M+2 or M+3 depending on the Acetyl-CoA source.

Experimental Design Strategy

Animal Model & Surgical Preparation

To achieve Isotopic Steady State (ISS) without stressing the animal (which alters glucose levels), conscious catheterization is the gold standard.

- Procedure: Jugular vein catheterization (JVC) performed 5–7 days prior to infusion.
- Validation: Mice must be within 5% of pre-surgical body weight before inclusion.

Tracer Selection & Preparation

- Tracer: L-Alanine-[2,3-¹³C₂] (99% enrichment).
- Vehicle: Sterile physiological saline (0.9% NaCl).
- Target Enrichment: Aim for 20–30% plasma enrichment. Over-enrichment (>50%) can saturate metabolic enzymes and perturb natural fluxes.

Infusion Logic: Bolus + Continuous Infusion (CII)

A simple constant infusion takes too long to reach steady state. We utilize a Prime-Constant approach:

- Bolus (Prime): Rapidly fills the circulating pool.
- Continuous Infusion: Matches the rate of systemic clearance (Ra) to maintain steady enrichment.

Detailed Protocol: In Vivo Infusion[2][3]

Phase A: Pre-Infusion Setup

- Fasting: Fast mice for 6 hours (e.g., 8:00 AM to 2:00 PM) to deplete glycogen stores and stabilize gluconeogenic flux.
- Acclimatization: Connect mice to the tether swivel system 2 hours prior to start to minimize stress-induced corticosterone spikes.

Phase B: The Infusion (Time = 0 to 120 min)

Step 1: Priming Bolus

- Dose: 40 $\mu\text{mol/kg}$ body weight.
- Action: Administer via JVC over 10 seconds.

Step 2: Continuous Infusion

- Rate: 0.8 $\mu\text{mol/kg/min}$.
- Duration: 120 minutes.
- Pump Settings: Set flow rate to $\sim 0.1 \mu\text{L/min}$ (requires high-precision syringe pump, e.g., Harvard Apparatus).

Phase C: Tissue Harvest (The "Quenching" Phase)

CRITICAL: Metabolic turnover occurs in seconds. Improper quenching invalidates the study.

- Anesthesia: Do not use Isoflurane if measuring glucose flux (it induces hyperglycemia). Use Pentobarbital (60 mg/kg IV) via the catheter.
- Blood Collection: Collect 50 μL via tail vein or cardiac puncture into EDTA tubes on wet ice. Centrifuge immediately (4°C , 2000 x g, 5 min).
- Tissue Clamp: Surgically expose liver/tumor. Use Wollenberger tongs pre-cooled in liquid nitrogen to "clamp-freeze" the tissue in situ.
- Storage: Transfer to -80°C immediately.

Analytical Workflow (LC-MS/MS)

Sample Preparation

- Extraction: Homogenize 20 mg tissue in 500 μ L -20°C 40:40:20 Acetonitrile:Methanol:Water.
- Lysis: Vortex 30s, sonicate 10 min (4°C).
- Precipitation: Incubate at -20°C for 1 hour. Centrifuge 15,000 x g for 10 min.
- Supernatant: Transfer to glass vial. Do not dry down if analyzing volatile TCA intermediates; otherwise, evaporate under N_2 and reconstitute in water.

LC-MS/MS Configuration

- Column: Hydrophilic Interaction Liquid Chromatography (HILIC).^[2] Recommended: Waters BEH Amide or SeQuant ZIC-pHILIC.
- Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
- Mobile Phase B: 100% Acetonitrile.
- MS Mode: Negative Electrospray Ionization (ESI-) for TCA intermediates; Positive (ESI+) for Amino Acids.

Mass Transitions (MRM)

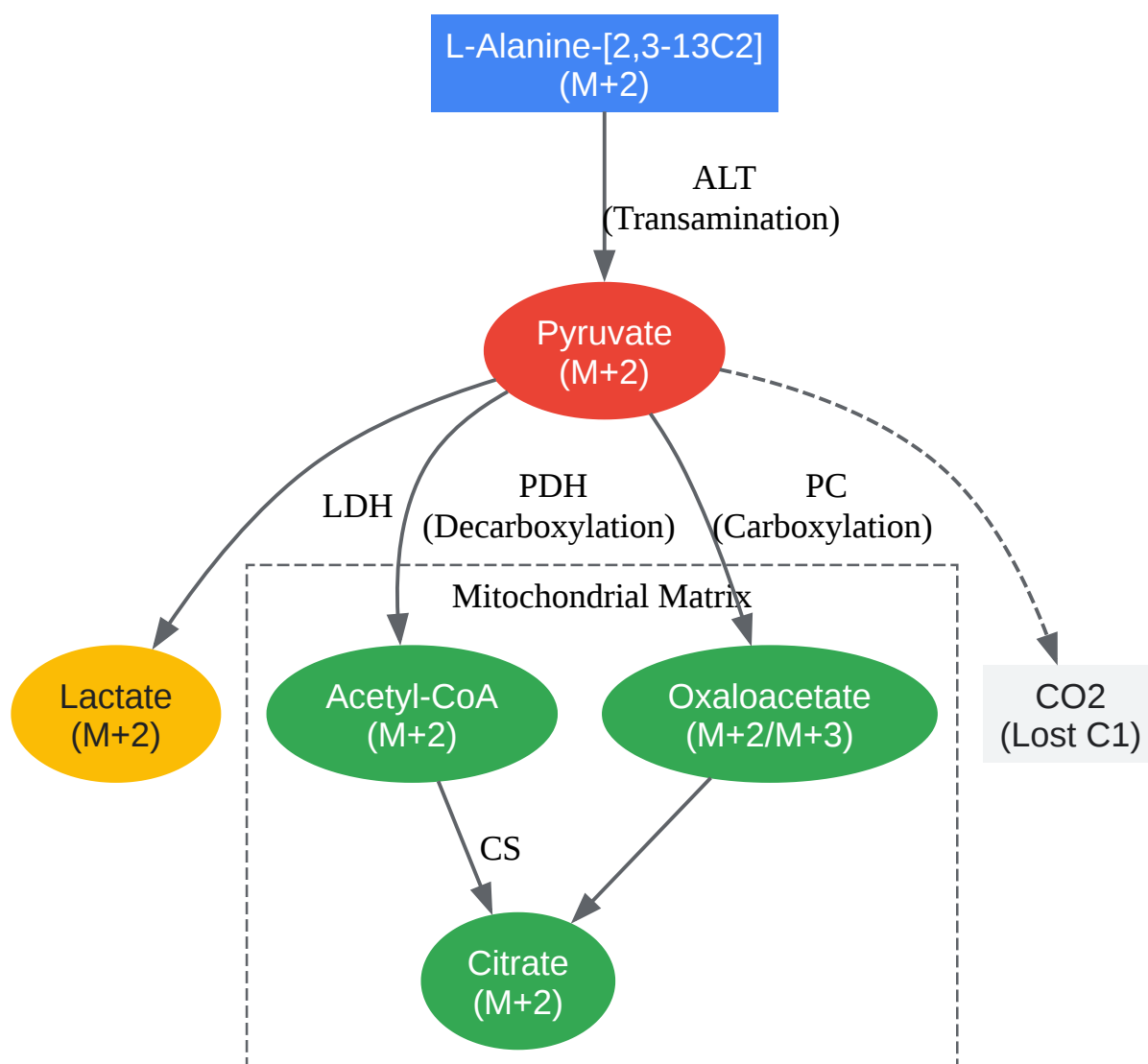
Table 1: Key Metabolite Transitions for [2,3- $^{13}\text{C}_2$]Alanine Tracing

Metabolite	Polarity	Precursor (M+0)	Product (M+0)	Labeled (M+2) Shift
Alanine	ESI+	90.0	44.1	92.0
				46.1
Pyruvate	ESI-	87.0	43.0	89.0
				45.0
Lactate	ESI-	89.0	43.0	91.0
				45.0
Citrate	ESI-	191.0	111.0	193.0 (via PDH)
Glutamate	ESI+	148.1	84.1	150.1

Data Visualization & Logic

Metabolic Fate Diagram

The following diagram illustrates the carbon mapping of L-Alanine-[2,3-¹³C₂]. Note how the label (Red) is conserved through Pyruvate but splits at the TCA entry points.

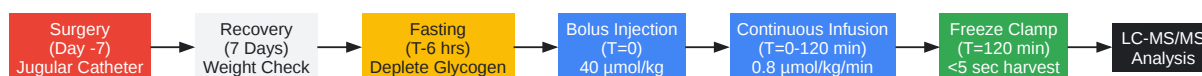


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Caption: Carbon mapping of L-Alanine-[2,3-¹³C₂]. PDH activity retains the M+2 label in Acetyl-CoA.

Experimental Workflow Timeline

This diagram outlines the critical timing for the in vivo infusion protocol.



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Caption: Timeline from surgical catheterization to liquid nitrogen quenching and MS analysis.

Data Interpretation & QC

Calculating Fractional Enrichment

To quantify the contribution of Alanine to the Pyruvate pool, calculate the Mass Isotopomer Distribution (MID).

Where:

- = abundance of isotopologue with labeled carbons.
- = total number of carbons in the molecule.

Self-Validating Checks (QC)

- Plasma Enrichment Stability: Measure plasma alanine enrichment at 90, 100, and 120 mins. If deviation is >10%, steady state was not achieved; adjust infusion rate.
- Lactate/Pyruvate Ratio: In the liver, the labeling of cytosolic Pyruvate and Lactate should be near equilibrium. If Pyruvate M+2 << Lactate M+2, quenching was too slow (pyruvate is unstable).

References

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- Burgess, S. C., et al. (2015). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. *Current Opinion in Biotechnology*, 34, 189-201.[3] [[Link](#)]

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Sources

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- [2. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [3. biorxiv.org \[biorxiv.org\]](#)
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